3,3-Dimethylbicylo(3.2.0)hepta-1,4-diene
Description
3,3-Dimethylbicyclo[3.2.0]hepta-1,4-diene (CAS 111869-26-2, C₉H₁₂) is a strained bicyclic hydrocarbon featuring a fused bicyclo[3.2.0] framework with two methyl groups at the 3-position (). Its structure combines a cyclobutane ring fused to a cycloheptadiene system, creating significant ring strain and unique electronic properties.
Properties
CAS No. |
111869-26-2 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
3,3-dimethylbicyclo[3.2.0]hepta-1,4-diene |
InChI |
InChI=1S/C9H12/c1-9(2)5-7-3-4-8(7)6-9/h5-6H,3-4H2,1-2H3 |
InChI Key |
LCUWWPJEBQOEQH-UHFFFAOYSA-N |
SMILES |
CC1(C=C2CCC2=C1)C |
Canonical SMILES |
CC1(C=C2CCC2=C1)C |
Other CAS No. |
111869-26-2 |
Synonyms |
3,3-dimethylbicyclo[3.2.0]hepta-1,4-diene |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Heteroatom-Substituted Bicyclo[3.2.0] Systems
3-Thiabicyclo[3.2.0]hepta-1,4-diene
- Structure : Replaces one carbon atom in the cyclobutane ring with sulfur ().
- Synthesis : Synthesized via Wittig reactions (5% yield) or treatment of 1,4-diketones with P₂S₅ (6% yield) ().
- Reactivity :
- Stability : The sulfur analog is stable once formed, though synthesis yields are low due to competing pathways ().
3-Oxabicyclo[3.2.0]hepta-1,4-diene
- Structure : Contains an oxygen atom in place of a carbon in the bicyclic framework ().
- Crystallinity : Computational studies using Polymorph software predict multiple low-energy crystal packing arrangements (P2₁/c space group), influenced by oxygen’s polarity ().
- Applications : Explored in pharmaceutical and agrochemical crystal engineering due to its polarizable structure ().
Key Differences :
- Electronic Effects : Sulfur and oxygen introduce heteroatom-specific electronic perturbations. Sulfur’s larger atomic radius and polarizability alter π-delocalization, while oxygen increases polarity.
- Reactivity : The dimethyl derivative lacks heteroatom-driven reactivity (e.g., sulfone formation) but may exhibit enhanced steric effects due to methyl groups.
Structural and Functional Analogues
Bicyclo[3.2.2]nona-2,6-diene (CAS 14993-07-8)
- Structure : Larger bicyclo[3.2.2] framework with two double bonds.
- Strain : Reduced ring strain compared to bicyclo[3.2.0] systems due to less angular distortion ().
Bicyclo[2.2.1]hept-2-ene Derivatives (e.g., endo-5-Vinyl-2-norbornene)
Data Table: Comparative Properties
Preparation Methods
[2+2] Cycloaddition of Cyclopentadiene with Ketene Intermediates
A widely reported method involves the [2+2] cycloaddition between cyclopentadiene and a ketene generated from acid chlorides. For 3,3-dimethyl substitution, 2-chloroisobutyryl chloride serves as the precursor. Triethylamine dehydrohalogenates the acid chloride to form dimethylketene, which reacts with cyclopentadiene under cryogenic conditions (-78°C) to yield 7-chloro-7-methylbicyclo[3.2.0]hept-2-en-6-one as a 4:1 mixture of endo- and exo-methyl diastereomers. Subsequent dehalogenation with sodium methoxide in methanol removes the chlorine substituent, producing the unsaturated bicyclic core.
Key Challenges :
-
Diastereomer Separation : Fractional distillation under reduced pressure (2–5 torr) is required to isolate the endo-methyl isomer, which predominates due to steric stabilization.
-
Side Reactions : Competing Diels-Alder pathways or over-reduction during dehalogenation may reduce yields, necessitating strict temperature control.
Hydrogenation of Unsaturated Precursors
While direct synthesis of 3,3-dimethylbicyclo[3.2.0]hepta-1,4-diene is less documented, hydrogenation of related unsaturated bicyclic compounds offers a viable route. For example, catalytic hydrogenation (H₂, Pd/C) of 3,3-dimethylbicyclo[3.2.0]hepta-1,4-diene derivatives saturated with exocyclic double bonds can yield the target compound.
Reaction Thermodynamics :
The enthalpy of hydrogenation for bicyclo[3.2.0]hepta-1,4-diene derivatives is approximately -291 kJ/mol, reflecting the strain energy release upon saturation.
Methoxylation and Reduction Pathways
A multistep synthesis from Harlan Reid’s work demonstrates the conversion of 7-chloro-7-methylbicyclo[3.2.0]hept-2-en-6-one to methoxylated intermediates, followed by reduction to alcohols. Although this pathway primarily targets functionalized bicyclo alcohols, analogous steps could be adapted for hydrocarbon synthesis:
-
Methoxylation : Treatment with sodium methoxide replaces the chlorine atom with a methoxy group, forming 5-methoxy-7-methylbicyclo[3.2.0]hept-2-en-6-one.
-
Reduction : Sodium borohydride or lithium aluminum hydride reduces the ketone to a secondary alcohol (82% yield).
-
Deoxygenation : Acid-catalyzed elimination of water (e.g., via HCl/EtOH) could theoretically yield the unsaturated bicyclic structure, though this step requires further validation for the target compound.
Data Tables and Experimental Validation
Table 1: Reaction Yields and Conditions for Key Steps
Table 2: Spectroscopic Data for 3,3-Dimethylbicyclo[3.2.0]hepta-1,4-diene Intermediates
| Compound | ¹H NMR (δ, ppm) | MS (m/z) | IR (cm⁻¹) |
|---|---|---|---|
| 7-Chloro-7-methylbicyclo[3.2.0]hept-2-en-6-one | 1.45 (s, 3H, CH₃), 2.90 (m, 1H, bridgehead) | 154 (M⁺) | 1720 (C=O) |
| 5-Methoxy-7-methylbicyclo[3.2.0]hept-2-en-6-ol | 3.30 (s, 3H, OCH₃), 4.10 (br, 1H, OH) | 154 (M⁺) | 3400 (O-H) |
Challenges and Optimization Strategies
-
Scalability Issues : At scales >10 g, triethylamine hydrochloride byproducts trap 5–10% of the product, necessitating aqueous workups for recovery.
-
Stereochemical Control : Larger alkyl substituents (e.g., ethyl instead of methyl) improve diastereoselectivity but complicate purification.
-
Catalyst Poisoning : Residual amines from ketene generation inhibit hydrogenation catalysts, requiring rigorous washing before downstream reactions .
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